S-8510 Exhibits Partial Inverse Agonism with Modest GABA Ratio, Contrasting with Full Inverse Agonists
S-8510 is characterized as a partial inverse agonist with a 'modest GABA ratio and low efficacy' [1]. The GABA ratio, defined as the Ki in the presence of GABA (+GABA) divided by the Ki in its absence (–GABA), is a measure of a ligand's functional coupling to the receptor's allosteric state. For S-8510, this ratio is close to 1.0 (Ki values of 34.6 nM and 36.2 nM for –GABA and +GABA, respectively), which is comparable to the antagonist flumazenil [2]. This partial agonist profile and low intrinsic efficacy distinguish S-8510 from full inverse agonists, which typically exhibit higher efficacy in modulating GABA-induced chloride flux and a higher risk of adverse events.
| Evidence Dimension | Intrinsic Efficacy and GABA Ratio |
|---|---|
| Target Compound Data | Ki (–GABA) = 34.6 nM, Ki (+GABA) = 36.2 nM; GABA ratio ≈ 1.05; Partial inverse agonist with low efficacy |
| Comparator Or Baseline | Full inverse agonists (e.g., DMCM, β-CCM) exhibit higher efficacy and GABA ratios significantly < 1.0. Antagonists (e.g., Flumazenil) exhibit GABA ratio ≈ 1.0 and no efficacy. |
| Quantified Difference | GABA ratio for S-8510 (≈1.05) is close to the antagonist value (1.0), confirming its low-efficacy partial inverse agonist profile. |
| Conditions | In vitro radioligand binding assay using rat cortical membranes; [3H]-flumazenil as radioligand. |
Why This Matters
Low intrinsic efficacy is a key differentiator; partial inverse agonists like S-8510 are hypothesized to provide a safer therapeutic window than full inverse agonists by reducing the risk of over-excitation, anxiety, and convulsions while still enhancing cognition.
- [1] Kawasaki K, Eigyo M, Ikeda M, Kihara T, Koike K, Matsushita A, et al. A novel benzodiazepine inverse agonist, S-8510, as a cognitive enhancer. Prog Neuropsychopharmacol Biol Psychiatry. 1996 Nov;20(8):1413-25. View Source
- [2] S-8510 phosphate (SB-737552 phosphate). Anjiechem. Product Information. Accessed 2025. View Source
